molecular formula C18H25NO3 B5421497 (2E)-3-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide

(2E)-3-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide

Cat. No.: B5421497
M. Wt: 303.4 g/mol
InChI Key: ACIVLGMJNTWNKU-PKNBQFBNSA-N
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Description

(2E)-3-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through the reaction of an appropriate amine with an α,β-unsaturated carbonyl compound under basic conditions.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step may involve the use of a Grignard reagent or a similar organometallic compound to introduce the aromatic group.

    Cyclohexyl Group Addition: The 2-methylcyclohexyl group can be introduced via a Friedel-Crafts alkylation or similar reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions could convert the double bond to a single bond, forming saturated amides.

    Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic ring or the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce saturated amides.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications, depending on its biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which (2E)-3-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide: can be compared with other enamides, such as:

Uniqueness

The presence of the 2-methylcyclohexyl group in this compound may confer unique steric and electronic properties, potentially leading to distinct reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-13-6-4-5-7-15(13)19-18(20)11-9-14-8-10-16(21-2)17(12-14)22-3/h8-13,15H,4-7H2,1-3H3,(H,19,20)/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIVLGMJNTWNKU-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCC1NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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